Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate

Description

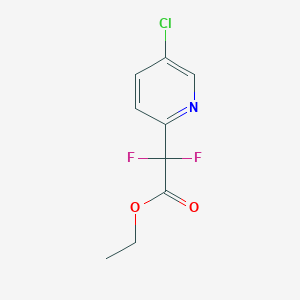

Ethyl 2-(5-chloropyridin-2-yl)-2,2-difluoroacetate (CAS: Not explicitly provided in evidence, but molecular formula: C₉H₈ClF₂NO₂, MW: 235.62 ) is a fluorinated ester derivative featuring a pyridine core substituted with chlorine at the 5-position. The compound’s structure includes a difluoroacetate group (-CF₂COOEt) attached to the pyridine ring, which confers unique electronic and steric properties. Fluorinated compounds are critical in pharmaceuticals and agrochemicals due to enhanced metabolic stability and bioavailability . This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Properties

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBJAYNOEOGWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyridine vs. Benzene Core : The pyridine-based compound (target molecule) exhibits aromatic nitrogen, enabling hydrogen bonding and coordination with metal catalysts, unlike benzene analogs .

- Halogen Effects : Chlorine (electron-withdrawing) at the 5-position on pyridine increases electrophilicity, whereas bromine (in the bromopyridinyl analog) offers a handle for Suzuki-Miyaura couplings .

- Fluorine Content : The difluoroacetate group (-CF₂COOEt) enhances metabolic stability and acidity (pKa ~1.5–2.5), critical for prodrug design .

Key Research Findings

- Fluorine Impact : Fluorine atoms in the difluoroacetate group reduce basicity and increase oxidative stability, as shown in pharmacokinetic studies .

- Substituent Position : Chlorine at the 5-position on pyridine (target compound) vs. 3-position on benzene (CAS 135334-14-4) alters dipole moments and solubility (logP: 2.1 vs. 2.5) .

- Synthetic Efficiency : Brominated analogs require harsher conditions (e.g., Pd catalysis) compared to chlorinated derivatives, impacting scalability .

Biological Activity

Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme interactions. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyridine moiety and difluoroacetate functional group. The structural formula can be represented as:

This unique structure contributes to its biological activity by enhancing binding affinities to various biological targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines. This is achieved by targeting the EGFR/PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in vitro.

- Interaction with Enzymes : The presence of fluorine atoms enhances the compound's ability to interact with cytochrome P450 enzymes, potentially affecting metabolic pathways. The pyridine ring facilitates hydrogen bonding and π-π interactions with aromatic amino acids in proteins, enhancing binding affinities.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cancer Cell Proliferation | Inhibition in NSCLC cell lines | |

| Enzyme Interaction | Enhanced binding to cytochrome P450 | |

| Apoptosis Induction | Induces apoptosis through cell cycle arrest |

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Cancer Research : A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in vivo models of NSCLC. The mechanism involved downregulation of key survival pathways.

- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, although further studies are required to elucidate these effects comprehensively.

- Enzyme Modulation : Research has shown that this compound can modulate the activity of certain enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.